molecular formula C12H14O4 B1440536 4-Acetoxy-3,5-dimethoxystyrene CAS No. 46501-14-8

4-Acetoxy-3,5-dimethoxystyrene

Cat. No. B1440536
CAS RN: 46501-14-8
M. Wt: 222.24 g/mol
InChI Key: PAGUNWMOLOQVJA-UHFFFAOYSA-N
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Description

4-Acetoxy-3,5-dimethoxystyrene is a chemical compound with the molecular formula C12H14O4 . It is an acetylated derivative of styrene and can be used in the synthesis of phenolic compounds . It is also used for industrial and scientific research .


Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3,5-dimethoxystyrene is characterized by a molecular weight of 222.24 and an exact mass of 222.08920892 . It has 4 hydrogen bond acceptors and 5 rotatable bonds .

Scientific Research Applications

Polymer Applications

4-Acetoxy-3,5-dimethoxystyrene, along with its derivatives, has been explored in the field of polymers. For example, a study by Nakamura, Hatakeyama, and Hatakeyama (1986) examined the hydrogen bonding effects in poly(4-acetoxy-3,5-dimethoxystyrene) and its related polymers. They found that the molecular motion related to hydrogen bonding was influenced by the chemical structure of each polymer, showcasing the potential of these materials in advanced polymer applications (Nakamura, T. Hatakeyama, & H. Hatakeyama, 1986).

Synthesis and Characterization

Li Zheng-qing (2007) explored the synthesis and characterization of 3,5-dimethoxystyrene-linked cyclic ketone derivatives. These compounds, derived from 3,5-dimethoxy benzaldehyde, were studied for their structures and reaction conditions, signifying the chemical versatility and potential applications of 4-acetoxy-3,5-dimethoxystyrene derivatives (Li Zheng-qing, 2007).

Photoreactions and Photolysis

A novel study on the photolysis of 4-acetoxy-2H-chromene by Climent et al. (1987) revealed a mixture of products, including a cyclobutane dimer with anti head-to-head structure. This study sheds light on the photochemical reactions involving derivatives of 4-acetoxy-3,5-dimethoxystyrene, indicating potential applications in photochemistry and material science (Climent et al., 1987).

Anionic Polymerization

Takano et al. (1998) investigated the anionic polymerization of 3,5-dimethoxystyrene and its related derivatives. This study provides insight into the polymerization behaviors of these compounds and their potential as novel functional polymers for various applications (Takano, A. Meguro, T. Kazama, & Y. Isono, 1998).

Polymerization and Grafting

Overberger and Burns (1969) explored the cationic graft copolymerization of polystyrene onto poly-2,6-dimethoxystyrene. Their research into the polymerization and grafting processes of these compounds contributes to our understanding of the chemical properties and potential industrial applications of 4-acetoxy-3,5-dimethoxystyrene derivatives (Overberger & C. M. Burns, 1969).

Safety And Hazards

The safety data sheet for 4-Acetoxy-3,5-dimethoxystyrene suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

(4-ethenyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGUNWMOLOQVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679899
Record name 4-Ethenyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3,5-dimethoxystyrene

CAS RN

46501-14-8
Record name 4-Ethenyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Nakamura, T Hatakeyama, H Hatakeyama - Polymer journal, 1986 - nature.com
Poly (4-acetoxystyrene)(P p AS), poly (4-acetoxy-3-methoxystyrene)(PAMS), poly (4-acetoxy-3, 5-dimethoxystyrene)(PADMS), poly (4-hydroxystyrene)(P p HS), poly (4-hydroxy-3-…
Number of citations: 23 www.nature.com
J van Schijndel, D Molendijk, K van Beurden… - European Polymer …, 2020 - Elsevier
Three different bio-based styrene monomer alternatives, ie, 4-vinylphenol derivatives, were synthesized starting from lignin building blocks. The synthetic route encompassed a green …
Number of citations: 28 www.sciencedirect.com
B Harbaum-Piayda, K Oehlke, FD Sönnichsen… - Food Chemistry, 2010 - Elsevier
Different phenolic compounds were identified in commercial rapeseed oils, as well as in a commercial by-product of oil refining, the deodistillate. Reversed-phase HPLC analysis and …
Number of citations: 88 www.sciencedirect.com
KL Morley, S Grosse, H Leisch, PCK Lau - Green chemistry, 2013 - pubs.rsc.org
Canolol (4-vinylsyringol, VS), a potent antioxidant and an alkylperoxyl radical scavenger originally discovered in crude canola oil (rapeseed), is produced by decarboxylation of sinapic …
Number of citations: 38 pubs.rsc.org
M Yang, C Zheng, QI Zhou, C Liu, W Li… - Journal of agricultural …, 2014 - ACS Publications
Rapeseeds were treated with microwaves under 800 W for 0, 1, 2, 3, 4, 5, 6, 7, and 8 min at a frequency of 2450 MHz, and oil was extracted with a press to investigate the influence on …
Number of citations: 104 pubs.acs.org
C Zheng, M Yang, Q Zhou, CS Liu… - European Journal of …, 2014 - Wiley Online Library
An oil sample was prepared by cold‐pressing from untreated (UTRO) and microwave‐treated (MWRO) rapeseed, and tertiary butyl‐hydroquinone (TBHQ) was added to another oil from …
Number of citations: 49 onlinelibrary.wiley.com
K Oehlke, B Harbaum‐Piayda, F Meyer… - European Journal of …, 2017 - Wiley Online Library
Fractions of rapeseed oil deodorizer distillate containing vinylsyringol and its dimer, which are degradation products of sinapic acid, and other phenolic compounds were investigated …
Number of citations: 5 onlinelibrary.wiley.com
KL Morley, PCK Lau - Quality Living Through Chemurgy and Green …, 2016 - Springer
To make the quantum leap from conceptualization of an idea to possible commercialization of a product, at first it would be desirable to have the opportunity to showcase the potential of …
Number of citations: 5 link.springer.com
KM Zia, N Akram, S Tabasum, A Noreen, MU Akbar - 2021 - books.google.com
Page 1 PROCESSING TECHNOLOGY FOR BIO-BASED POLYMERS ADVANCED STRATEGIES AND PRACTICAL ASPECTS CO2 KHALID MAHMOOD ZIA NADIA AKRAM SHAZIA …
Number of citations: 8 books.google.com

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